

# Spectral Analysis of 1,1,1,3-Tetrachloroacetone: A Technical Guide

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Compound of Interest

Compound Name: 1,1,1,3-Tetrachloroacetone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectral data for the compound **1,1,1,3-tetrachloroacetone** (CAS No. 16995-35-0). Due to the limited availability of experimental Nuclear Magnetic Resonance (NMR) data for this specific isomer, predicted <sup>1</sup>H and <sup>13</sup>C NMR data are presented alongside experimental Infrared (IR) spectroscopy and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical analysis and drug development.

# **Spectroscopic Data Summary**

The following tables summarize the available and predicted spectral data for **1,1,1,3**-tetrachloroacetone.

## Table 1: Predicted <sup>1</sup>H NMR Spectral Data for 1,1,1,3-

#### **Tetrachloroacetone**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.8 - 5.0	Singlet	2H	-CH <sub>2</sub> Cl

Note: Data is predicted and may not reflect experimental values precisely.





Table 2: Predicted <sup>13</sup>C NMR Spectral Data for 1,1,1,3-

<u>Tetrachloroacetone</u>

Chemical Shift ( $\delta$ ) ppm	Assignment
~190	C=O
~95	-CCl <sub>3</sub>
~55	-CH₂Cl

Note: Data is predicted and may not reflect experimental values precisely.

Table 3: Experimental IR Absorption Data for 1,1,1,3-

**Tetrachloroacetone** 

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1750	Strong	C=O Stretch
~1200	Medium	C-C Stretch
~800	Strong	C-Cl Stretch
~700	Strong	C-Cl Stretch

Source: NIST WebBook.[1][2]

**Table 4: Experimental Mass Spectrometry Data for** 

1.1.1.3-Tetrachloroacetone

m/z	Relative Intensity	Assignment
194/196/198/200	Variable	[M] <sup>+</sup> (Molecular Ion)
117/119/121	High	[CCl <sub>3</sub> ] <sup>+</sup>
77/79	Medium	[CH₂Cl]+
49	High	[CH₂Cl] <sup>+</sup>



Source: NIST WebBook.[1]

# **Experimental Protocols**

While specific experimental protocols for the acquisition of the presented data for **1,1,1,3**-tetrachloroacetone are not readily available, the following provides a general methodology for the spectroscopic analysis of a liquid organic compound.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

A sample of the compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), containing a small amount of tetramethylsilane (TMS) as an internal standard. The <sup>1</sup>H and <sup>13</sup>C NMR spectra would be recorded on a high-resolution NMR spectrometer. For <sup>1</sup>H NMR, parameters such as the number of scans, relaxation delay, and pulse width would be optimized to obtain a high signal-to-noise ratio. For <sup>13</sup>C NMR, a proton-decoupled sequence would be used to simplify the spectrum, and a larger number of scans would typically be required due to the low natural abundance of the <sup>13</sup>C isotope.

## Infrared (IR) Spectroscopy

The IR spectrum of liquid **1,1,1,3-tetrachloroacetone** would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid would be placed between two salt plates (e.g., NaCl or KBr). The spectrum would be recorded over a typical range of 4000-400 cm<sup>-1</sup>. A background spectrum of the clean salt plates would be recorded and subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum. The data presented by the NIST WebBook was obtained from a vapor phase spectrum.[2]

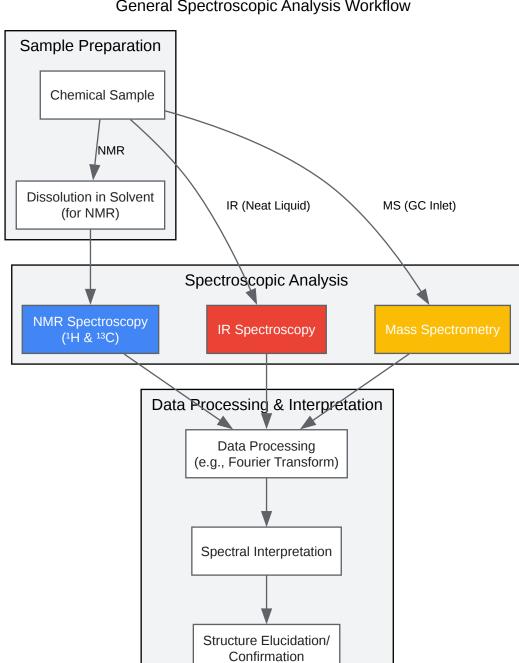
### Mass Spectrometry (MS)

The mass spectrum would be acquired using a mass spectrometer, likely coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI), the sample would be introduced into the ion source where it is bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, resulting in the mass spectrum. The NIST data was collected via gas chromatography.[3]



# **Visualization of Spectroscopic Workflow**

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



General Spectroscopic Analysis Workflow

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#### References

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